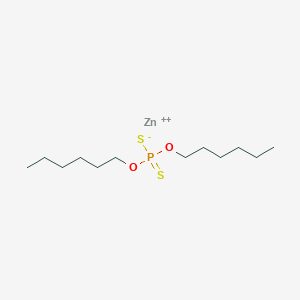
zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane: is a heterocyclic organic compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.284 g/mol
Preparation Methods
The synthesis of zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane involves the reaction of zinc salts with dihexoxy-sulfanylidene-sulfido-λ5-phosphane under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding enzyme interactions and protein structures.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane can be compared with other similar compounds, such as:
Zinc diheptoxy-sulfanylidene-sulfido-λ5-phosphane: This compound has a similar structure but with heptoxy groups instead of hexoxy groups.
Zinc dialkyldithiophosphate: Known for its use as a lubricant additive, this compound shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H26O2PS2Zn+ |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
zinc;dihexoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2.Zn/c1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;/h3-12H2,1-2H3,(H,16,17);/q;+2/p-1 |
InChI Key |
ZBPWPRNFUJKSPE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=S)(OCCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


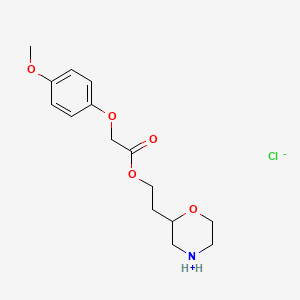
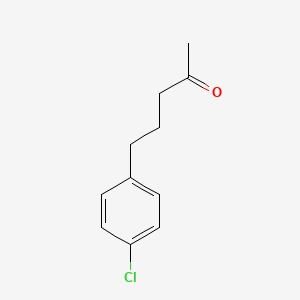
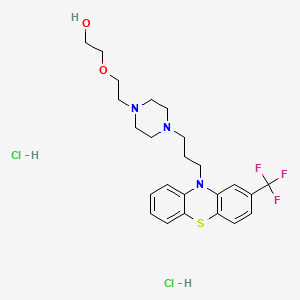
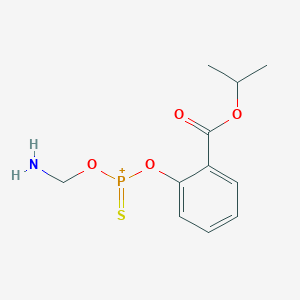



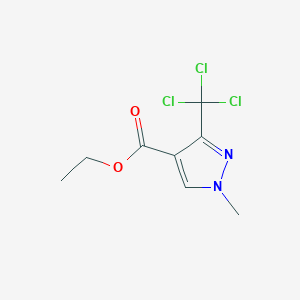
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)

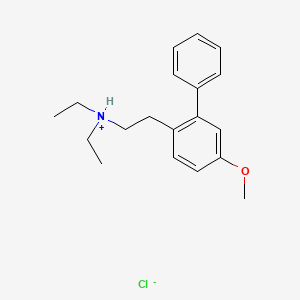
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

